molecular formula C13H17NO2 B2577730 N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide CAS No. 2361638-76-6

N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide

Cat. No.: B2577730
CAS No.: 2361638-76-6
M. Wt: 219.284
InChI Key: USPIGSKUQQNZDW-UHFFFAOYSA-N
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Description

N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide is a chemical compound with a complex structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a propan-2-yl chain, which is further connected to a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide typically involves the reaction of 2-hydroxy-2-methylpropiophenone with prop-2-enamide under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize by-products. Techniques such as distillation and crystallization may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism by which N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide exerts its effects involves the generation of free radicals under UV light. These free radicals initiate polymerization reactions by reacting with monomers to form polymers. The molecular targets and pathways involved include the activation of the hydroxy group and the formation of reactive intermediates that propagate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide is unique due to its specific structure that allows it to act as an efficient photoinitiator. Its combination of functional groups provides versatility in various chemical reactions and applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

N-(1-hydroxy-2-methyl-1-phenylpropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-11(15)14-13(2,3)12(16)10-8-6-5-7-9-10/h4-9,12,16H,1H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPIGSKUQQNZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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